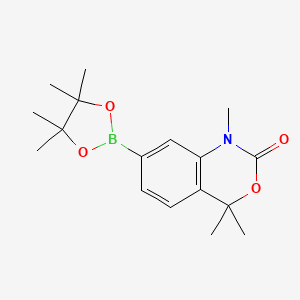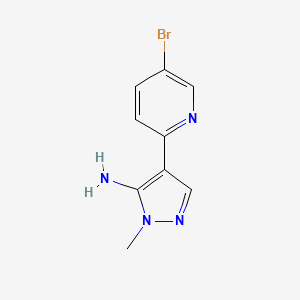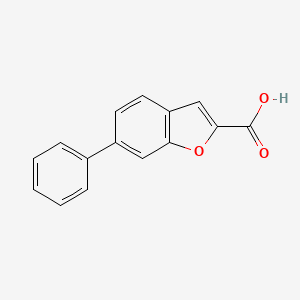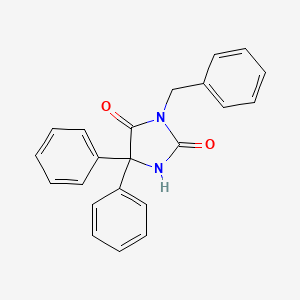
2-Phenyl-1-benzothiophene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-1-benzothiophene-3-carboxylic acid is a heterocyclic organic compound that features a benzothiophene core with a phenyl group at the 2-position and a carboxylic acid group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Synthetic Routes and Reaction Conditions:
Tandem Rhodium-Catalyzed Intramolecular Heterocyclization: This method involves the use of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates.
Intramolecular Thioarylation: This method uses α-substituted (o-bromoaryl)thioacetamides to form the benzothiophene core.
Ullmann Cross Coupling: A series of 2-aminobenzothiophenes, including esters of 3-carboxylic acids, can be synthesized using a CuBr/1,10-Phen-catalyzed Ullmann cross coupling.
Two-Step Method: This involves the condensation of arylacetic acid esters with methyl esters of dithiocarboxylic acids.
Industrial Production Methods:
- Industrial production methods often involve large-scale adaptations of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzothiophene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation, while nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Major Products:
- The major products of these reactions depend on the specific conditions and reagents used but can include sulfoxides, sulfones, alcohols, aldehydes, and various substituted benzothiophenes.
Applications De Recherche Scientifique
2-Phenyl-1-benzothiophene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-Phenyl-1-benzothiophene-3-carboxylic acid and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, some derivatives act as kinase inhibitors by binding to the active site of the enzyme, thereby blocking its activity . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
1-Benzothiophene-3-carboxylic acid: Lacks the phenyl group at the 2-position.
3-Phenyl-1-benzothiophene-2-carboxylic acid: Has the carboxylic acid group at the 2-position instead of the 3-position.
Benzofuran derivatives: Similar in structure but contain an oxygen atom in place of the sulfur atom.
Uniqueness:
- The presence of both the phenyl group at the 2-position and the carboxylic acid group at the 3-position makes 2-Phenyl-1-benzothiophene-3-carboxylic acid unique. This specific arrangement can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
6774-41-0 |
|---|---|
Formule moléculaire |
C15H10O2S |
Poids moléculaire |
254.31 g/mol |
Nom IUPAC |
2-phenyl-1-benzothiophene-3-carboxylic acid |
InChI |
InChI=1S/C15H10O2S/c16-15(17)13-11-8-4-5-9-12(11)18-14(13)10-6-2-1-3-7-10/h1-9H,(H,16,17) |
Clé InChI |
KYPVGDNVGKINEG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3S2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


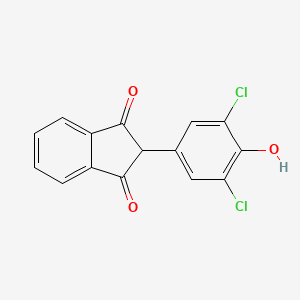
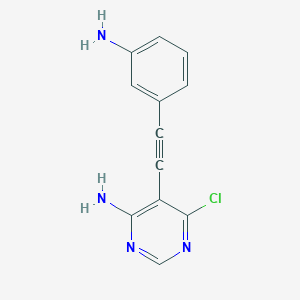

![2-[(2-Nitrophenyl)methyl]-1,1-diphenylhydrazine](/img/structure/B13984681.png)
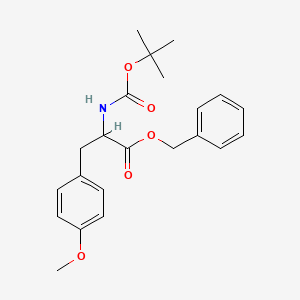
![2-Chloro-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13984699.png)

![Ethanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]-](/img/structure/B13984719.png)

